Litorin

Vue d'ensemble

Description

Litorin is a bioactive nonapeptide originally isolated from the skin of the Australian frog Litoria aurea . It belongs to the bombesin-litorin family and shares a common amino acid sequence at the C-terminus. This compound has been identified as an agonist of both bombesin receptor subtypes, the gastrin-releasing peptide-preferring bombesin receptor and the neuromedin B-preferring receptor . This compound exhibits biological activities in the central nervous system and the gastrointestinal tract, as well as thermoregulatory effects .

Applications De Recherche Scientifique

Litorin has a wide range of scientific research applications:

Chemistry: this compound is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It is employed in research on receptor-ligand interactions, particularly with bombesin receptors.

Mécanisme D'action

Litorin exerts its effects by binding to bombesin receptors, specifically the gastrin-releasing peptide-preferring bombesin receptor and the neuromedin B-preferring receptor . Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling pathways. These pathways include the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels, and the activation of phospholipase C, which increases inositol trisphosphate and diacylglycerol levels. These signaling events result in various physiological responses, such as smooth muscle contraction, secretion of gastric acid, and modulation of thermoregulation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Litorin interacts with specific enzymes and proteins, primarily the bombesin receptors . It acts as an agonist of the bombesin receptor . The interaction of this compound with these receptors triggers a series of biochemical reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It stimulates the contraction of smooth muscle, stimulates gastrin, gastric acid, and pancreatic secretion, and suppresses the nutriment in vivo . It also interacts with specific membrane receptors on pancreatic acinar cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the bombesin receptors . As an agonist of these receptors, this compound can activate or inhibit certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The actions of this compound are more rapid in onset and disappearance than those observed for bombesin, either in vitro or in vivo . This suggests that this compound may have different stability and degradation patterns, and its long-term effects on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, after pulse intracerebroventricular injection in rats, this compound did not significantly affect drinking, and this effect was independent of the dose administered .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those associated with the bombesin receptors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with lipids, assuming lipid-specific conformations . This interaction suggests a requirement for negatively charged lipids during the process of hormone-membrane interaction .

Subcellular Localization

Given its interactions with lipids and bombesin receptors, it is likely that this compound is directed to specific compartments or organelles within the cell .

Méthodes De Préparation

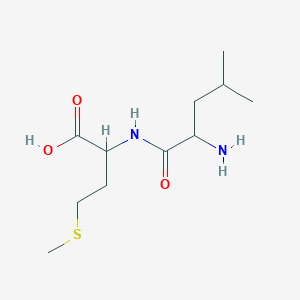

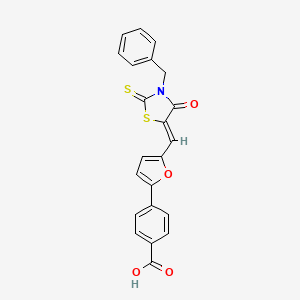

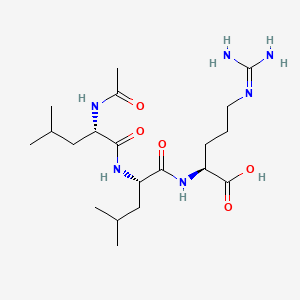

Litorin can be synthesized using conventional peptide synthesis methods. The nonapeptide sequence Pyr-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH is assembled step-by-step using solid-phase peptide synthesis . The synthetic process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography to achieve a purity of at least 97% .

Analyse Des Réactions Chimiques

Litorin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.

Reduction: Reduction reactions can break disulfide bonds, leading to a linear peptide structure.

Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to modify its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide sequence .

Comparaison Avec Des Composés Similaires

Litorin is similar to other bombesin-like peptides, such as bombesin and neuromedin B. this compound exhibits stronger affinities toward both bombesin receptor subtypes compared to bombesin . Additionally, the actions of this compound are more rapid in onset and disappearance than those observed for bombesin, either in vitro or in vivo . This makes this compound a unique and valuable compound for research and therapeutic applications.

Similar compounds include:

Bombesin: A peptide that shares a similar amino acid sequence and biological activity with this compound.

Neuromedin B: Another bombesin-like peptide with similar receptor affinities and physiological effects.

This compound’s unique properties, such as its rapid onset of action and strong receptor affinities, make it a valuable tool for scientific research and potential therapeutic applications .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCNRADJYUSTIV-FPNHNIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68N14O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204308 | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1085.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55749-97-8 | |

| Record name | Litorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is litorin, and what is its origin?

A1: this compound is a bombesin-like nonapeptide originally isolated from the skin of the Australian leptodactylid frog, Litoria aurea []. It belongs to a family of peptides with significant homology in their C-terminal regions, which are responsible for their biological activities [].

Q2: How does this compound interact with cells to exert its effects?

A2: this compound interacts with specific membrane receptors on the surface of various cell types, including pancreatic acinar cells [, , ], smooth muscle cells [], and glioblastoma cells []. These receptors belong to the G protein-coupled receptor superfamily [, ].

Q3: What are the downstream effects of this compound binding to its receptors?

A3: this compound binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For example, in pancreatic acinar cells, this compound stimulates amylase secretion, calcium outflux, and cyclic guanosine monophosphate (cGMP) accumulation [, , ]. In smooth muscle cells, it induces contraction [, ]. In glioblastoma cells, it increases cytosolic calcium ion concentration and the generation of inositol phosphates [].

Q4: Does this compound affect feeding behavior?

A4: Yes, this compound administered peripherally or centrally inhibits food intake in various species [, , ]. This effect is mediated through its interaction with bombesin receptors, particularly the neuromedin B receptor (NMB-R or BB1) [].

Q5: What is the role of this compound in thermoregulation?

A5: Studies in rats show that centrally administered this compound can induce hypothermia, particularly in cold environments []. This effect suggests a potential role for this compound in regulating body temperature.

Q6: How does this compound affect gastric function?

A6: this compound has been shown to reduce gastric acid secretion and emptying in rats when administered intracerebroventricularly [, ]. This effect suggests a potential role in regulating digestive processes.

Q7: Does this compound play a role in cell growth and proliferation?

A7: Yes, this compound exhibits mitogenic activity in Swiss 3T3 cells, stimulating DNA synthesis and cell division []. This effect is potentiated by insulin, colchicine, platelet-derived growth factor, and fibroblast-derived growth factor [].

Q8: What is the primary structural feature of this compound responsible for its biological activity?

A8: The C-terminal nonapeptide sequence of this compound is crucial for its biological activity []. Modifications to this region can significantly impact its potency and efficacy [].

Q9: How do modifications to the this compound structure affect its activity?

A9: Substituting glutamine at position 2 with its gamma-methyl ester (Glu(OMe)2-litorin) results in a peptide with slightly different pharmacological properties []. Other modifications, such as replacing the amide bond between positions 8 and 9 with a thiomethylene ether ([Phe8 ψ[CH2S]-Leu9]this compound) or a methylated amine ([Phe8 ψ[CH2N(CH3)]Leu9]this compound), can alter its activity from an agonist to an antagonist [].

Q10: Does the length of the this compound peptide affect its activity?

A10: Yes, the minimum length required for bombesin-like activity is the C-terminal heptapeptide, while the nonapeptide exhibits maximal activity comparable to bombesin [].

Q11: Are there specific amino acid residues essential for this compound activity?

A11: Both tryptophan and histidine residues within the C-terminal region appear to be essential for this compound's bombesin-like activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.